3-Iodophenylacetonitrile
Overview
Description
3-Iodophenylacetonitrile: is an organic compound with the molecular formula C8H6IN . It is a derivative of phenylacetonitrile, where an iodine atom is substituted at the third position of the benzene ring. This compound is known for its applications as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes .
Mechanism of Action
Target of Action
3-Iodophenylacetonitrile is an organic compound that is used as an intermediate in various fields such as agrochemical, pharmaceutical, and dyestuff . .
Pharmacokinetics
It is known that the compound is insoluble in water , which may affect its bioavailability and distribution in the body.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to light , which may affect its stability and efficacy. Furthermore, its insolubility in water may affect its distribution and action in aqueous environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Iodophenylacetonitrile can be synthesized through several methods. One common method involves the reaction of 3-iodobenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically proceeds under reflux conditions to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Iodophenylacetonitrile can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group in this compound can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can also undergo oxidation reactions, where the nitrile group is converted to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide (NaCN), dimethyl sulfoxide (DMSO), reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Oxidation: Potassium permanganate (KMnO4).
Major Products:
Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.
Reduction: 3-Iodophenylethylamine.
Oxidation: 3-Iodophenylacetic acid.
Scientific Research Applications
Chemistry: 3-Iodophenylacetonitrile is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is utilized in the synthesis of various bioactive compounds. It is involved in the development of drugs targeting specific biological pathways .
Industry: The compound is used in the production of dyes and pigments. Its derivatives are employed in the formulation of colorants for textiles and other materials .
Comparison with Similar Compounds
- 4-Iodophenylacetonitrile
- 2-Iodophenylacetonitrile
- 4-Iodobenzyl cyanide
- 2-Iodobenzyl cyanide
Comparison: 3-Iodophenylacetonitrile is unique due to the position of the iodine atom on the benzene ring. This positional isomerism can influence the reactivity and properties of the compound. For example, the electronic effects of the iodine atom at the third position can affect the compound’s nucleophilicity and electrophilicity, making it distinct from its 2- and 4-iodo counterparts .
Properties
IUPAC Name |
2-(3-iodophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOKGAHCTHNWIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374766 | |
Record name | 3-Iodophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130723-54-5 | |
Record name | 3-Iodophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-iodophenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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